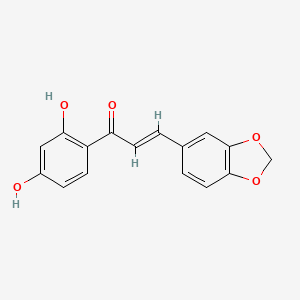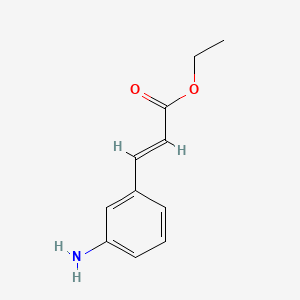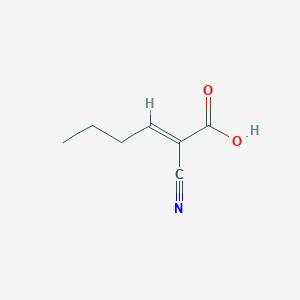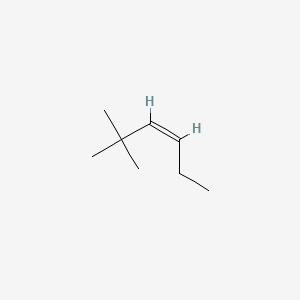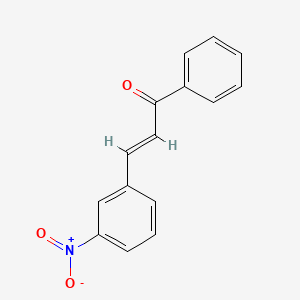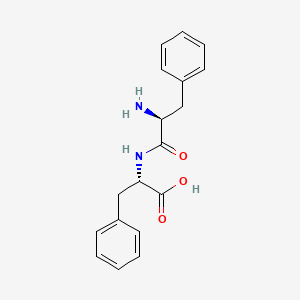
H-Phe-phe-OH
描述
H-Phe-Phe-OH,也称为苯丙氨酰苯丙氨酸,是由两个苯丙氨酸分子组成的二肽。苯丙氨酸是一种必需氨基酸,是氨基酸酪氨酸的前体。
作用机制
H-Phe-Phe-OH 通过自组装成纳米结构发挥作用。自组装过程是由非共价相互作用驱动的,如氢键、π-π 堆积和范德华力。 这些相互作用促进了稳定纳米结构的形成,这些纳米结构可以与生物分子和细胞成分相互作用 .
生化分析
Biochemical Properties
H-Phe-phe-OH plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. It also interacts with proteins that recognize and bind to phenylalanine residues, influencing protein folding and stability. Additionally, this compound can form non-covalent interactions with other biomolecules, such as nucleic acids, through aromatic stacking and hydrogen bonding .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways by binding to receptors or enzymes involved in these pathways. This can lead to changes in gene expression, affecting the production of proteins and other molecules essential for cellular function. Moreover, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that cleave peptide bonds, releasing free phenylalanine molecules. These phenylalanine molecules can then enter metabolic pathways, such as the synthesis of tyrosine or the production of neurotransmitters like dopamine and norepinephrine. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters or endocytosis. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules. The subcellular localization of this compound can influence its ability to modulate cellular processes, such as gene expression, signaling, and metabolism .
准备方法
合成路线和反应条件
H-Phe-Phe-OH 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常见方法。该过程涉及将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 保护基团被去除,肽从树脂上裂解以得到最终产物 .
工业生产方法
This compound 的工业生产通常涉及大规模 SPPS。这种方法可以有效地高产地生产肽。 该过程可以通过调整反应条件(如温度、溶剂和 pH 值)来优化,以提高最终产物的纯度和收率 .
化学反应分析
反应类型
H-Phe-Phe-OH 经历各种化学反应,包括:
氧化: 苯丙氨酸残基可以被氧化形成醌。
还原: 还原反应可以将醌还原回酚。
取代: 苯丙氨酸的芳环可以进行亲电芳香取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
氧化: 醌和其他氧化衍生物。
还原: 酚和还原衍生物。
取代: 卤代苯丙氨酸衍生物.
科学研究应用
H-Phe-Phe-OH 在科学研究中具有广泛的应用:
化学: 用作合成更复杂肽和蛋白质的构建模块。
生物学: 研究其在蛋白质-蛋白质相互作用和酶-底物识别中的作用。
医学: 研究其在药物递送系统中的潜力以及作为治疗剂。
相似化合物的比较
类似化合物
H-Tyr-Tic-Phe-Phe-OH: 一种具有独特激动剂和拮抗剂特性的选择性 δ-阿片受体配体.
H-Phe-Phe-Phe-OH: 一种用作 DNA 分子探针的芳香三肽.
Boc-Phe-Phe-OH: 一种在自组装和纳米结构形成研究中使用的受保护的二苯丙氨酸支架.
独特性
H-Phe-Phe-OH 由于其作为二肽的简单性和多功能性而独一无二。它能够自组装成各种纳米结构,使其成为纳米医学和生物材料研究中宝贵的工具。 该化合物易于合成和改性,进一步增强了其在科学研究中的实用性 .
属性
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIWHRNKRBEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-40-4 | |
| Record name | Phenylalanylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2577-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-Phe-Phe-OH contribute to the development of molecularly imprinted polymers (MIPs) for sensing applications?
A: this compound, or diphenylalanine, is a dipeptide that readily self-assembles into distinct nanostructures due to its inherent properties like hydrogen bonding and π-π stacking interactions. [, ] In the context of MIPs, this compound serves as a building block for creating the recognition sites within the polymer matrix. While not directly involved in binding the target molecule, this compound influences the polymer's morphology and potentially enhances the accessibility of the imprinted cavities. []
Q2: What are the potential advantages of incorporating this compound into sensing platforms for molecules like ethyl carbamate?
A2: Incorporating this compound into sensing platforms offers several potential advantages, particularly in conjunction with fluorescent molecules like genipin:
- Enhanced Sensitivity: The self-assembly of this compound can contribute to a well-defined nanostructure within the sensing platform. This organized structure might enhance the interaction between the fluorescent core and the target molecule, potentially leading to improved sensitivity. []
- Dual-Signal Response: The combination of this compound and genipin in the optosensing core enables a dual-band fluorescence response. This dual signal can be advantageous for improving the accuracy and reliability of detection by providing two independent measurement points. []
- Biocompatibility: As a peptide-based building block, this compound offers potential biocompatibility, which can be beneficial for applications involving biological samples or in vivo sensing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



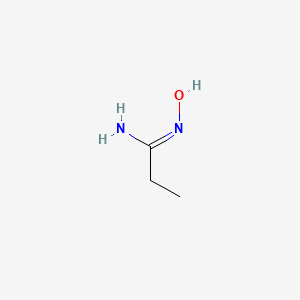
![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
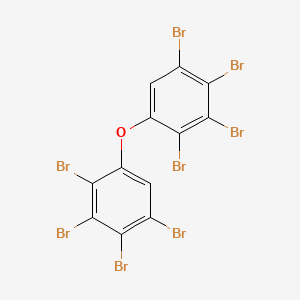


![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
